molecular formula C13H14ClN3O2 B14989527 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide

Cat. No.: B14989527
M. Wt: 279.72 g/mol
InChI Key: RNLFRISMKXJNOU-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide typically involves the reaction of 4-chlorobenzohydrazide with a suitable carboxylic acid derivative under specific conditions. One common method includes the cyclization of 4-chlorobenzohydrazide with pentanoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide involves its interaction with specific molecular targets and pathways:

    Antitubercular Activity: The compound inhibits the growth of Mycobacterium tuberculosis by interfering with the synthesis of essential cellular components.

    Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide

InChI

InChI=1S/C13H14ClN3O2/c1-2-3-4-11(18)15-13-12(16-19-17-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,17,18)

InChI Key

RNLFRISMKXJNOU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)Cl

Origin of Product

United States

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